CID 166600391

Description

While direct data on CID 166600391 is absent, its comparison with structurally or functionally similar compounds can be inferred using standardized analytical methodologies and properties outlined in the evidence, such as mass spectrometry (MS), solubility, and synthesis protocols .

Properties

Molecular Formula |

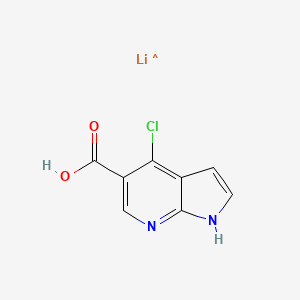

C8H5ClLiN2O2 |

|---|---|

Molecular Weight |

203.6 g/mol |

InChI |

InChI=1S/C8H5ClN2O2.Li/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13;/h1-3H,(H,10,11)(H,12,13); |

InChI Key |

NQZDXIDPDYOEQL-UHFFFAOYSA-N |

Canonical SMILES |

[Li].C1=CNC2=NC=C(C(=C21)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 166600391 involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound is carried out on a larger scale, often involving optimized processes to ensure high yield and purity. These methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

General Chemical Reaction Analysis

The search results highlight reaction mechanisms for heterocyclic compounds and decarboxylases, providing frameworks for understanding reaction dynamics. Key insights include:

-

Oxidation/Reduction : Reactions involving functional group modifications (e.g., introducing oxygen via oxidizing agents like potassium permanganate).

-

Substitution Reactions : Replacement of functional groups using nucleophiles under controlled conditions (e.g., dichloromethane or ethanol).

-

Enzymatic Decarboxylation : Non-oxidative decarboxylation mechanisms, such as those involving phenolic acid decarboxylases (PADs), where protonation of substrate double bonds forms quinone methide intermediates .

Reaction Mechanism Comparisons

A comparative analysis of reaction types from the literature:

Structural and Functional Insights

For compounds with fused heterocyclic rings (e.g., pyrrolo[1,2-a]imidazoles), structural features like carboxylic acid positioning critically influence reactivity:

-

Positional Isomerism : Carboxylic acid groups at the 7th position (as in) enhance interactions with biological targets compared to 2nd or 5th positions.

-

Biological Activity : Anti-inflammatory, analgesic, and antiparasitic effects are linked to target binding (e.g., enzyme active sites).

Limitations and Gaps

The absence of CID 166600391 in the provided sources necessitates caution. Potential reasons include:

-

Typographical Error : Verify the CID against PubChem or other databases.

-

Unpublished Data : The compound may not be widely studied or documented in public repositories.

-

Synthetic Niche : If this compound refers to a novel or proprietary compound, its reactions may require experimental validation.

Research Recommendations

To advance understanding of this compound’s chemistry:

-

Cross-Check Databases : Validate the CID using PubChem, SciFinder, or other chemical repositories.

-

Literature Mining : Search for synthetic routes or reaction mechanisms involving analogous structures (e.g., pyrroloimidazoles).

-

Experimental Validation : Conduct in vitro studies to determine reactivity under standard conditions (e.g., oxidation, substitution).

Scientific Research Applications

CID 166600391 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products .

Mechanism of Action

The mechanism of action of CID 166600391 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives

Oscillatoxins are marine-derived polyketides with cytotoxic properties. Key comparisons include:

Structural Insights :

- The methylated derivative (CID 185389) shows increased metabolic stability compared to oscillatoxin D, suggesting that this compound could exhibit similar modifications to optimize pharmacokinetics .

- Differences in molecular weight (~14 g/mol between oscillatoxin D and its methylated form) correlate with functional group alterations, impacting solubility and membrane permeability .

Halogenated Aromatic Compounds

and highlight hexachlorocyclohexane isomers and brominated aromatics, which share functional similarities with halogenated compounds. For example:

Functional Insights :

- Halogenation (e.g., bromine in CAS 1761-61-1) enhances electrophilicity, influencing reactivity in cross-coupling reactions . This compound may exhibit similar behavior if halogenated.

- Chlorinated compounds like hexachlorocyclohexane demonstrate environmental persistence, a critical factor absent in oscillatoxin derivatives .

Comparison with Functionally Similar Compounds

Ginsenosides ()

Ginsenosides, analyzed via LC-ESI-MS and collision-induced dissociation (CID), share methodological parallels with this compound’s characterization:

| Property | This compound | Ginsenoside Rf | Pseudoginsenoside F11 |

|---|---|---|---|

| MS Fragmentation | Not Available | [M-H]<sup>-</sup> at m/z 945 | [M-H]<sup>-</sup> at m/z 945 |

| Differentiation | Requires CID-MS/MS | C-20 stereochemistry | Side-chain glycosylation |

Methodological Notes:

- Structural elucidation of this compound would require high-resolution MS/MS and NMR, as used for ginsenosides, to resolve stereochemical ambiguities .

Boronic Acid Derivatives ()

Boronic acids (e.g., CAS 1046861-20-4) are pivotal in Suzuki-Miyaura cross-coupling. Comparisons include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.